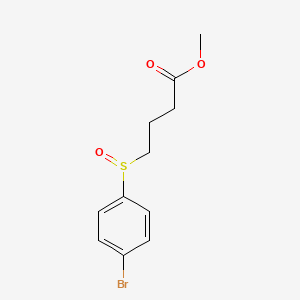

Methyl 4-(4-bromobenzenesulfinyl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)sulfinylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENQGBKLNKIPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of Methyl 4-(4-bromobenzenesulfinyl)butanoate

This guide provides an in-depth technical analysis of Methyl 4-(4-bromobenzenesulfinyl)butanoate , a specialized organosulfur intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and targeted protein degraders (PROTACs).

Part 1: Executive Technical Summary

Methyl 4-(4-bromobenzenesulfinyl)butanoate is a functionalized sulfoxide ester characterized by a bromine-substituted benzene ring connected via a sulfinyl group (-SO-) to a butyric acid methyl ester chain. It serves as a critical electrophilic building block in medicinal chemistry, particularly for installing the 4-(phenylsulfinyl)butanoate motif found in certain hydroxamic acid-based HDAC inhibitors.

The compound exists as a racemic mixture due to the chirality of the sulfinyl sulfur atom. Its primary utility lies in its ability to undergo selective hydrolysis to the corresponding acid (CAS 1248054-79-6) or further functionalization at the bromine handle via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the structural and physical parameters of the target ester and its corresponding free acid.

Table 1: Physicochemical Profile[1]

| Parameter | Specification | Notes |

| Chemical Name | Methyl 4-(4-bromobenzenesulfinyl)butanoate | IUPAC Systematic Name |

| Common Analogs | Methyl 4-(4-bromophenylsulfinyl)butyrate | Alternate Nomenclature |

| Molecular Formula | C₁₂H₁₅BrO₃S | |

| Molecular Weight | 319.21 g/mol | Calculated based on standard atomic weights |

| CAS Number (Acid) | 1248054-79-6 | Refers to 4-(4-bromobenzenesulfinyl)butanoic acid |

| CAS Number (Ester) | Not Widely Indexed | Synthesized directly from sulfide precursor |

| Physical State | Viscous Oil or Low-Melting Solid | Depending on purity and enantiomeric excess |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poor solubility in water |

| Chirality | Racemic (±) | Sulfur atom is a stereogenic center |

Part 3: Synthesis & Production Protocols

The synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate typically proceeds via a two-step sequence: thioether formation followed by controlled oxidation. This route avoids over-oxidation to the sulfone.

Synthesis Pathway Diagram

Caption: Step-wise synthesis from 4-bromobenzenethiol showing controlled oxidation to the sulfoxide while avoiding the sulfone side-product.

Detailed Experimental Protocol

Step 1: Thioether Formation (Sulfide Synthesis)

-

Reagents : 4-Bromobenzenethiol (1.0 eq), Methyl 4-bromobutanoate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent : Acetone or DMF (Anhydrous).

-

Procedure :

-

Dissolve 4-bromobenzenethiol in acetone.

-

Add

and stir for 15 minutes to generate the thiolate anion. -

Dropwise add Methyl 4-bromobutanoate.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup : Filter inorganic salts, concentrate filtrate, and extract with EtOAc/Water. Dry organic layer over

. -

Yield : Typically >90% of Methyl 4-(4-bromophenylthio)butanoate.

-

Step 2: Controlled Oxidation (Sulfoxide Synthesis) Note: This step is critical. Strong oxidants like mCPBA can lead to sulfone formation.

-

Reagents : Sodium Periodate (

, 1.05 eq). -

Solvent : Methanol/Water (3:1 v/v).

-

Procedure :

-

Dissolve the sulfide intermediate in Methanol/Water.

-

Cool to 0°C in an ice bath.

-

Add

portion-wise over 20 minutes. -

Allow to warm to room temperature and stir for 12 hours.

-

Validation : Check by LC-MS. The sulfoxide (M+H ~320) should be the major peak; sulfone (M+H ~336) should be minimal.

-

Purification : Remove methanol under vacuum. Extract aqueous residue with DCM. Flash chromatography (DCM/MeOH gradient) may be required to separate sulfoxide from unreacted sulfide.

-

Part 4: Applications in Drug Development

This compound is a versatile intermediate in the design of Zinc-Binding Groups (ZBGs) for metalloenzyme inhibitors.

HDAC Inhibitor Design

The 4-(phenylsulfinyl)butanoate backbone mimics the linker region of SAHA (Vorinostat) but introduces a sulfoxide moiety. Sulfoxides can act as "chiral switches" in drug molecules, potentially improving potency or metabolic stability compared to simple alkyl chains.

-

Mechanism : The terminal methyl ester is hydrolyzed to the carboxylic acid, which is then coupled with hydroxylamine to form hydroxamic acid (a potent ZBG).

-

Target : Class I and IIb HDACs (e.g., HDAC6).

Linker Chemistry for PROTACs

The bromine atom on the benzene ring serves as a handle for cross-coupling.

-

Functionalization : Palladium-catalyzed coupling allows the attachment of specific ligands (e.g., Cereblon or VHL binders) to create Proteolysis Targeting Chimeras (PROTACs).

-

Spacer Utility : The sulfinyl-butyrate chain provides a flexible linker with defined polarity (LogP ~1.5–2.0), improving the solubility of the final chimera.

Structural Logic Diagram

Caption: Functional divergence of the methyl ester into HDAC inhibitors (via hydroxamate) or PROTAC linkers (via Pd-coupling).

Part 5: Handling & Stability

-

Storage : Store at -20°C under inert atmosphere (Nitrogen/Argon). Sulfoxides are hygroscopic and can disproportionate under acidic conditions.

-

Stability : Avoid strong oxidizing agents (e.g., peroxides, permanganates) to prevent conversion to the sulfone.

-

Safety : The compound is an alkylating agent precursor and should be handled in a fume hood. Standard PPE (gloves, goggles) is mandatory.

References

-

Accela ChemBio . (n.d.). 4-[(4-bromobenzene)sulfinyl]butanoic acid (CAS 1248054-79-6).[1] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for MPT0E028 (Related Sulfonyl Analog). Retrieved from [Link]

-

Huang, H. L., et al. (2012). "Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor".[2][3][4][5] PLOS ONE. Retrieved from [Link]

-

Organic Syntheses . (2018). General Procedures for Sulfide Oxidation to Sulfoxides. Retrieved from [Link]

Sources

- 1. 36721-12-7,4-chlorocinnoline-3-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. Novel oral histone deacetylase inhibitor, MPT0E028, displays potent growth-inhibitory activity against human B-cell lymphoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Fulcrum: A Technical Guide to Bifunctional Sulfoxide Building Blocks in Medicinal Chemistry

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, this "flatland" approach has its limitations, often leading to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic introduction of three-dimensional (3D) character into drug candidates is a powerful approach to overcome these hurdles. Among the molecular scaffolds capable of imparting this crucial 3D geometry, the chiral sulfoxide stands out as a uniquely versatile and powerful building block.

This guide moves beyond a simple cataloging of reactions. It is designed for the practicing medicinal chemist, offering a deep dive into the strategic application of bifunctional sulfoxide building blocks. We will explore not just the "how" but the "why" – the underlying principles that make sulfoxides such potent tools for crafting the next generation of therapeutics. From their role as chiral auxiliaries to their ability to undergo fascinating rearrangements that build molecular complexity, this guide will illuminate the path to leveraging the full potential of these remarkable sulfur-based scaffolds.

The Sulfoxide: A Privileged Chiral Center

The sulfoxide functional group, with its sulfur atom at the apex of a trigonal pyramid, represents a stable and accessible stereocenter.[1][2] This inherent chirality is the cornerstone of its utility in medicinal chemistry. Unlike amines, which often undergo rapid pyramidal inversion, the sulfoxide's stereochemistry is configurationally stable, allowing it to serve as a reliable chiral handle.[3] This stability is critical for its application as a chiral auxiliary, guiding the stereochemical outcome of reactions at other parts of the molecule.[1][3]

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Chiral sulfoxides provide a robust platform for the asymmetric synthesis of complex molecules, ensuring the production of the desired enantiomer.[4][5]

Synthesis of Bifunctional Sulfoxide Building Blocks: Setting the Stage for Complexity

The journey to leveraging bifunctional sulfoxides begins with their synthesis. The most common and effective method for preparing chiral sulfoxides is the asymmetric oxidation of prochiral sulfides.[1][2] This approach allows for the direct installation of the chiral sulfoxide group, often with high enantioselectivity.

Asymmetric Oxidation of Sulfides

The oxidation of a sulfide to a sulfoxide, and the potential for over-oxidation to the corresponding sulfone, is a well-established transformation.[6] The challenge and the opportunity lie in controlling the stereochemistry of this oxidation.

| Method | Chiral Source | Typical Oxidant | Key Advantages | Considerations |

| Metal-Catalyzed Oxidation | Chiral ligands (e.g., modified Salen, BINOL) with metals (e.g., Ti, V) | Hydrogen peroxide, Cumene hydroperoxide | High enantioselectivities, catalytic nature | Potential for metal contamination |

| Organocatalyzed Oxidation | Chiral ketones, oxaziridines | Oxone, Hydrogen peroxide | Metal-free conditions, operational simplicity | Catalyst loading can be high |

| Biocatalytic Oxidation | Enzymes (e.g., monooxygenases) | Molecular oxygen | High enantioselectivity, mild conditions | Substrate scope can be limited |

The choice of method depends on the specific substrate and the desired scale of the reaction. For medicinal chemistry applications, where metal contamination can be a significant concern, organocatalytic and biocatalytic methods are particularly attractive.[1]

Designing Bifunctionality

A true bifunctional building block possesses two distinct reactive handles. In the context of sulfoxides, one handle is the sulfoxide group itself, which can direct chirality or undergo specific rearrangements. The second functional group is strategically incorporated into the sulfide precursor.

Experimental Protocol: Asymmetric Synthesis of a Bifunctional β-Keto Sulfoxide

This protocol describes the synthesis of a chiral β-keto sulfoxide, a versatile building block where the ketone provides a handle for further elaboration (e.g., aldol reactions, reductive aminations) and the chiral sulfoxide can direct subsequent stereoselective transformations.

Step 1: Synthesis of the Prochiral β-Keto Sulfide

-

To a solution of thiophenol (1.1 g, 10 mmol) in dry THF (50 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 3-chloro-2-butanone (1.07 g, 10 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the prochiral β-keto sulfide.

Step 2: Asymmetric Oxidation to the Chiral β-Keto Sulfoxide

-

To a solution of the β-keto sulfide (1.82 g, 10 mmol) in methanol (50 mL), add a chiral titanium-DIOL complex (e.g., Ti(O-i-Pr)4 / (+)-DET).

-

Cool the solution to -20 °C and add cumene hydroperoxide (80% in cumene, 2.1 mL, 12 mmol) dropwise.

-

Stir the reaction at -20 °C for 24 hours.

-

Quench the reaction with water and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the enantiomerically enriched β-keto sulfoxide. The enantiomeric excess can be determined by chiral HPLC.

The Pummerer Rearrangement: Unlocking Electrophilic Reactivity

The Pummerer rearrangement is a classic reaction of sulfoxides that transforms them into α-acyloxy thioethers.[7][8] This reaction is a powerful tool for the α-functionalization of sulfoxides, effectively converting the α-carbon from a nucleophilic to an electrophilic center (an umpolung process).[9]

The reaction is typically initiated by an acid anhydride, which activates the sulfoxide oxygen. Subsequent elimination and nucleophilic attack lead to the rearranged product.[8]

Caption: Workflow of the Mislow-Evans Rearrangement.

The Mislow-Evans rearrangement exemplifies the power of sulfoxides as bifunctional building blocks. The sulfoxide not only serves as a chiral auxiliary but also as a reactive handle that facilitates the formation of a new functional group (the allylic alcohol) with excellent stereocontrol.

Sulfoximines: The Next Frontier in Bioisosteric Replacement

Sulfoximines, the aza-analogs of sulfones, have emerged as a "rising star" in medicinal chemistry. [10][11]They offer a unique combination of properties that make them highly attractive for drug design:

-

Tunable Hydrogen Bonding: The NH group of an unsubstituted sulfoximine can act as a hydrogen bond donor, while the oxygen can act as a hydrogen bond acceptor. This dual character allows for fine-tuning of interactions with biological targets. [10]* Metabolic Stability: Sulfoximines are generally more resistant to metabolic degradation than the corresponding sulfoxides. [10]* Improved Physicochemical Properties: The incorporation of a sulfoximine moiety can lead to improved solubility and other desirable ADME properties. [11]* Bioisosteric Replacement: Sulfoximines are increasingly used as bioisosteres for sulfones and sulfonamides, offering a way to modulate the properties of a lead compound while maintaining its core binding interactions. [11][12]

Synthesis of Sulfoximines

The most common routes to sulfoximines involve either the oxidation of sulfilimines or the imination of sulfoxides. [13]Recent advances have focused on the development of more direct and efficient methods, such as the hypervalent iodine-mediated NH transfer to sulfoxides. [14]This method allows for the direct conversion of sulfoxides to NH-sulfoximines using simple ammonia sources, a significant advantage for medicinal chemistry applications. [14]

Caption: Synthetic Routes to Sulfoximines.

The growing number of sulfoximine-containing compounds entering clinical trials is a testament to their potential in drug discovery. [13]Their unique structural and electronic properties provide medicinal chemists with a powerful new tool for optimizing lead compounds.

Conclusion: The Enduring and Evolving Role of Sulfoxides

Bifunctional sulfoxide building blocks represent a convergence of chirality, reactivity, and synthetic utility. Their ability to act as both a stable stereocenter and a versatile reactive handle makes them indispensable tools in modern medicinal chemistry. From the classic Pummerer and Mislow-Evans rearrangements to the rise of the sulfoximine as a privileged scaffold, the chemistry of the sulfinyl group continues to provide innovative solutions to the challenges of drug design. As the demand for more complex, three-dimensional drug candidates grows, the strategic application of these chiral sulfur-based building blocks will undoubtedly play an increasingly important role in the discovery of new and effective medicines.

References

-

The Pummerer Reaction of Sulfinyl Compounds. (1991). Organic Reactions, 40. [Link]

-

α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. (n.d.). Organic Chemistry Frontiers. [Link]

- Zeng, Q., & Nking’wa, A. A. (n.d.).

-

Mislow–Evans rearrangement. (n.d.). In Wikipedia. [Link]

-

The Pummerer Reaction of Sulfinyl Compounds | Request PDF. (n.d.). ResearchGate. [Link]

-

Sulfoximine as rising stars in modern drug discovery. (n.d.). Slideshare. [Link]

-

The Sulfoximine Group: A Rising Star in Medicinal Chemistry. (2025, June 4). Drug Hunter. [Link]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019, June 25). Chemical Reviews. [Link]

-

Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. (2023, January 22). MDPI. [Link]

-

Synthesis and Transformations of NH‐Sulfoximines. (n.d.). PMC. [Link]

-

Pummerer rearrangement. (n.d.). In Wikipedia. [Link]

-

Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave online. [Link]

-

Chiral Sulfoxides Synthesis. (n.d.). [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017, December 22). Chemical Society Reviews. [Link]

-

Interconnection of sulfides and sulfoxides in medicinal chemistry. (2019, January 15). PubMed. [Link]

-

Diversification of drugs with sulfur stereogenic centers. (2022, February 15). Research Communities. [Link]

-

Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. (n.d.). PMC - NIH. [Link]

-

Sulfoxide. (n.d.). In Wikipedia. [Link]

-

Mechanistic and stereochemical aspects of Mislow-Evans rearrangement and synthetic applications. (2021, November 2). YouTube. [Link]

-

The Synthesis of Chiral Building Blocks Using Beta-Hydroxy Sulfoxide Dianions. (n.d.). Loyola eCommons. [Link]

-

Mislow-Evans Rearrangement. (n.d.). CDN. [Link]

-

Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020, November 17). MDPI. [Link]

-

A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. (n.d.). PMC. [Link]

-

Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (n.d.). ChemRxiv. [Link]

-

Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. (2021, August 18). Frontiers. [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023, April 19). MDPI. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). [Link]

-

Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2022, March 7). MDPI. [Link]

-

Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). [Link]

-

Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. (2017, February 15). PubMed. [Link]

-

Previous sulfoxide synthesis approaches. (n.d.). ResearchGate. [Link]

Sources

- 1. esports.bluefield.edu - Chiral Sulfoxides Synthesis [esports.bluefield.edu]

- 2. Sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 4. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

- 6. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfoximine as rising stars in modern drug discovery | PPTX [slideshare.net]

- 11. drughunter.com [drughunter.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer [mdpi.com]

Navigating the Synthesis and Application of 4-Bromobenzenesulfinyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 4-bromobenzenesulfinyl derivatives, a class of organosulfur compounds with significant and expanding applications in organic synthesis and medicinal chemistry. We will explore the fundamental structural and electronic properties of the 4-bromobenzenesulfinyl moiety, delve into established and novel synthetic methodologies, and detail their utility as versatile intermediates and pharmacologically active agents. This guide is designed to serve as a foundational resource, offering both theoretical understanding and practical, field-proven insights for researchers engaged in the exploration and application of these valuable chemical entities.

Introduction: The Significance of the 4-Bromobenzenesulfinyl Moiety

The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms, is a cornerstone of modern organic chemistry.[1] The sulfur center in a sulfoxide is pyramidal, and when the two organic substituents are different, the sulfur atom becomes a chiral center.[1] This inherent chirality, coupled with the polar nature of the S=O bond, imparts unique stereochemical and reactive properties to sulfoxide-containing molecules.

The introduction of a 4-bromophenyl group to the sulfinyl core further enhances the utility of these derivatives. The bromine atom, a halogen, increases the lipophilicity of the molecule, which can be advantageous for applications in drug design by potentially improving membrane permeability.[2] Furthermore, the 4-bromophenyl group can participate in various coupling reactions, offering a handle for further molecular elaboration.

Structural and Spectroscopic Characterization

A thorough understanding of the structural and spectroscopic properties of 4-bromobenzenesulfinyl derivatives is paramount for their effective synthesis and application.

Molecular Structure and Bonding

The geometry of the sulfoxide group is trigonal pyramidal, a consequence of the lone pair of electrons on the sulfur atom.[1] X-ray crystallography studies on various aryl sulfoxides reveal S=O bond distances typically in the range of 1.489 to 1.515 Å.[3] The C-S-O bond angles are generally around 105-111°, while the C-S-C bond angles are smaller, in the range of 94-101°.[3] The IUPAC recommends representing the sulfoxide with a double bond between sulfur and oxygen.[1]

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the routine characterization of 4-bromobenzenesulfinyl derivatives. The protons and carbons of the 4-bromophenyl ring exhibit characteristic chemical shifts and coupling patterns. The absolute configuration of chiral sulfoxides can sometimes be determined using NMR spectroscopy by observing the shielding or deshielding effects of the S=O bond's anisotropy on nearby protons.[4]

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of these compounds. A characteristic feature in the mass spectra of sulfoxides is the observation of a significant (M-16) peak, corresponding to the loss of an oxygen atom.[5]

X-ray Absorption Spectroscopy (XAS): Sulfur K-edge X-ray absorption near-edge structure (XANES) spectra of sulfoxides are characterized by an intense absorption peak arising from two main transitions: S 1s → (S–O)σ* and S 1s → [(S–O)π* + (S–C)σ*].[6][7]

Synthesis of 4-Bromobenzenesulfinyl Derivatives

The synthesis of 4-bromobenzenesulfinyl derivatives can be approached through several reliable methods, primarily involving the oxidation of the corresponding sulfide or the reaction of a sulfinyl chloride with a suitable nucleophile. A key precursor for many of these syntheses is 4-bromobenzenesulfonyl chloride.

Synthesis of the Key Precursor: 4-Bromobenzenesulfonyl Chloride

The industrial and laboratory-scale synthesis of 4-bromobenzenesulfonyl chloride is typically achieved through the chlorosulfonation of bromobenzene.[8]

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride [8]

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place 2.49 moles of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 0.5 moles of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be trapped.

-

After the addition is complete, heat the reaction mixture to 60°C for one hour to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

From Sulfides to Sulfoxides: Oxidation Methods

The oxidation of 4-bromophenyl sulfides is a direct and widely used method for the preparation of 4-bromobenzenesulfinyl derivatives. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.

Asymmetric Oxidation: For the synthesis of enantiomerically enriched sulfoxides, asymmetric oxidation methods are employed. These often involve the use of a chiral catalyst, such as a chiral titanium complex.

From Sulfinyl Chlorides: Nucleophilic Substitution

4-Bromobenzenesulfinyl chloride, which can be prepared from the corresponding sulfinic acid, is a versatile intermediate for the synthesis of a range of 4-bromobenzenesulfinyl derivatives. It readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding sulfinamides and sulfinate esters.

Key Reactions and Applications in Organic Synthesis

4-Bromobenzenesulfinyl derivatives are valuable intermediates in a multitude of organic transformations.

Sulfonamide Synthesis

4-Bromobenzenesulfonyl chloride is a key reagent for the synthesis of sulfonamides, a class of compounds with diverse biological activities.[9] The reaction involves the treatment of an amine with 4-bromobenzenesulfonyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of N-substituted-4-bromobenzenesulfonamides [9]

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

To this solution, add the desired amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude sulfonamide.

-

The product can be further purified by recrystallization or column chromatography.

Asymmetric Synthesis

Chiral, non-racemic 4-bromobenzenesulfinyl derivatives, such as (-)-menthyl 4-bromobenzenesulfinate, are valuable reagents for the asymmetric synthesis of other chiral sulfinyl compounds.[10]

Applications in Medicinal Chemistry and Agrochemicals

The 4-bromobenzenesulfinyl and related 4-bromobenzenesulfonyl moieties are present in a variety of compounds with interesting biological activities.

Pharmaceutical Applications

Derivatives of 4-bromobenzenesulfonyl chloride are utilized as intermediates in the synthesis of various pharmaceuticals.[11] For instance, they are used in the creation of angiotensin II receptor antagonists and endothelin receptor antagonists.[11] Structurally related benzenesulfonamide and benzamide derivatives have shown potential as anticancer and antimicrobial agents.[9] Some compounds have also been investigated as inhibitors of enzymes like carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase.[12]

Agrochemical Synthesis

The 4-bromobenzoyl group, which can be introduced using 4-bromobenzoyl chloride, is a component of some modern fungicides.[2] The bromine atom can enhance the lipophilicity of the molecule, potentially improving its efficacy.[2]

Data Summary

| Property | Typical Value/Observation |

| S=O Bond Distance | 1.489 - 1.515 Å[3] |

| C-S-O Bond Angle | 105 - 111°[3] |

| C-S-C Bond Angle | 94 - 101°[3] |

| IR S=O Stretch | 1030 - 1070 cm⁻¹ |

| MS Fragmentation | Significant (M-16) peak[5] |

Visualizations

Caption: Synthesis of 4-Bromobenzenesulfonyl Chloride.

Caption: General Synthesis of Sulfonamides.

Conclusion

4-Bromobenzenesulfinyl derivatives represent a versatile and increasingly important class of compounds. Their unique structural features and reactivity make them valuable building blocks in organic synthesis and promising scaffolds in medicinal chemistry and agrochemical research. A thorough understanding of their synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing their full potential. As research in these fields continues to advance, the applications of 4-bromobenzenesulfinyl derivatives are poised to expand even further.

References

- The X-Ray Structures of Sulfoxides. (2008). [Source not explicitly named in snippet, but likely a crystallography journal].

- 4-Bromobenzenesulfonyl Chloride.

- N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. Benchchem.

- Mass Spectra of Sulfoxides and Sulfones.

- N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.

- An x-ray crystallographic structural study of sulfoxides derived from 2-phenyl-1,3-dithiane. The Journal of Organic Chemistry.

- X-ray absorption spectroscopy of organic sulfoxides. RSC Publishing.

- 4-Bromobenzenesulfonyl chloride. Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.

- CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. CymitQuimica.

- Theoretical Spectroscopic Characterization at Low Temperatures of Dimethyl Sulfoxide: The Role of Anharmonicity. PubMed.

- Recent Progress in Application of Spectroscopic Methods for Assigning Absolute Configuration of Optically Active Sulfoxides.

- The X-Ray Structures of Sulfoxides.

- Theoretical Spectroscopic Characterization at Low Temperatures of Dimethyl Sulfoxide: The Role of Anharmonicity. The Journal of Physical Chemistry A.

- X-ray absorption spectroscopy of organic sulfoxides. PMC.

- High-Yield Synthesis of N-(4-bromobenzenesulfonyl)

- Sulfoxide. Wikipedia.

- ChemInform Abstract: Asymmetric Synthesis of Chiral Sulfinyl Derivatives Using (-)-Menthyl 4-Bromobenzenesulfinate.

- Application of 4-Bromobenzoyl Chloride in Agrochemical Synthesis: A Detailed Overview. Benchchem.

- 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed.

- 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide. PubChem.

- SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed.

- The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed.

Sources

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bruceryandontexist.net [bruceryandontexist.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. X-ray absorption spectroscopy of organic sulfoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. X-ray absorption spectroscopy of organic sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromobenzenesulfonyl Chloride - Buy 4-Bromobenzenesulfonyl Chloride Product on Changzhou AoZun Composite Material Co.Ltd [aozunchem.com]

- 12. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chiral Potential of Methyl 4-(4-bromobenzenesulfinyl)butanoate

The Chiral Potential of Methyl 4-(4-bromobenzenesulfinyl)butanoate is a technical guide designed for researchers in asymmetric synthesis and medicinal chemistry. This document treats the molecule not merely as a reagent, but as a sophisticated scaffold for divergent drug discovery.[1]

A Technical Guide to Asymmetric Utility & Pharmacophore Integration

Part 1: Executive Technical Summary

Methyl 4-(4-bromobenzenesulfinyl)butanoate represents a "privileged" class of chiral building blocks: the functionalized aryl-alkyl sulfoxide . Unlike simple chiral auxiliaries, this molecule offers three orthogonal reactive handles:

-

The Chiral Sulfoxide (

): A stereogenic center capable of directing nucleophilic attacks or serving as a bioisostere for carbonyls. -

The Aryl Bromide (Ar-Br): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic core without eroding stereochemical integrity.

-

The Aliphatic Ester (-COOMe): A distal anchor for cyclization, amidation, or solubility modulation.

This guide details the enantioselective synthesis , stereochemical stability , and drug development applications of this scaffold.

Part 2: Structural Basis of Chirality

The chirality of this molecule arises from the pyramidal geometry of the sulfur atom. The lone pair acts as the fourth "substituent," creating a stable stereocenter with a high inversion barrier (

Stereochemical Configuration

-

Center: Sulfinyl Sulfur (

).[2] -

Ligand Priority (Cahn-Ingold-Prelog):

-

Oxygen (Atomic #8)

-

4-Bromophenyl ring (C-S bond, Carbon attached to C=C)

-

Aliphatic Butanoate chain (C-S bond, Carbon attached to

) -

Lone Pair (lowest priority)

-

-

Implication: The distinct steric bulk between the planar aromatic ring and the flexible alkyl chain allows for high enantiomeric excess (ee) during asymmetric oxidation.

Part 3: Enantioselective Synthesis Protocol

The most robust route to the chiral sulfoxide is the Modified Kagan Oxidation of the sulfide precursor. This method is preferred over enzymatic routes for this substrate due to the solubility profile of the bromophenyl moiety.

Precursor Synthesis

Reaction: Thioetherification of 4-bromothiophenol with methyl 4-bromobutyrate.

-

Note: This step is achiral and quantitative.

The "Self-Validating" Asymmetric Oxidation Protocol

Method: Modified Kagan Protocol (Ti(OiPr)

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Parameter |

| Sulfide Precursor | 1.0 | Substrate | Purity >98% (HPLC) |

| Ti(OiPr) | 1.0 | Lewis Acid | Freshly distilled; moisture sensitive |

| (+)-Diethyl Tartrate (DET) | 2.0 | Chiral Ligand | Determines |

| Water | 1.0 | Modifier | Crucial: Forms the active mononuclear species |

| Cumene Hydroperoxide (CHP) | 1.1 | Oxidant | Slow addition at low temp |

Step-by-Step Methodology

-

Catalyst Formation (The "Aging" Step):

-

In a flame-dried Schlenk flask under

, dissolve Ti(OiPr) -

Add (+)-DET (2.0 eq) dropwise at 25°C. Stir for 20 mins.

-

CRITICAL: Add H

O (1.0 eq) strictly via microsyringe. A slight precipitate may form but should redissolve. -

Validation: The solution must be yellow and homogeneous. If cloudy after 30 mins, discard and restart (indicates moisture contamination).

-

-

Substrate Addition:

-

Cool the catalyst solution to -20°C (Cryostat or CCl

/Dry Ice bath). -

Add the sulfide precursor (Methyl 4-(4-bromophenylthio)butanoate) as a solution in CH

Cl

-

-

Oxidation:

-

Add Cumene Hydroperoxide (1.1 eq) dropwise over 60 minutes.

-

Why CHP? CHP gives higher enantioselectivity than TBHP for aryl-alkyl sulfides due to

-stacking interactions with the ligand sphere. -

Maintain -20°C for 15 hours.

-

-

Quench & Workup:

-

Quench with water (5 eq) to hydrolyze the titanate.

-

Allow to warm to RT. Filter the white TiO

gel through Celite. -

Wash the organic phase with 5% Na

SO

-

-

Purification:

-

Flash chromatography (EtOAc/Hexane).

-

Note: The sulfoxide is much more polar than the sulfide or sulfone.

-

Part 4: Reactivity & Orthogonality Map

The utility of Methyl 4-(4-bromobenzenesulfinyl)butanoate lies in its ability to undergo further transformations without racemization.

Figure 1: Divergent synthesis pathways. The Suzuki and Hydrolysis pathways preserve the sulfur stereocenter, while Pummerer conditions destroy it.

Critical Reactivity Insights

-

Suzuki Coupling Compatibility:

-

Sulfoxides can poison Pd catalysts by coordinating to the metal.

-

Solution: Use bidentate ligands like dppf or Xantphos which outcompete the sulfoxide for Pd coordination.

-

Stability: The sulfoxide stereocenter is stable up to ~200°C; typical Suzuki conditions (80°C) cause zero racemization .

-

-

Over-Oxidation Risk:

-

Avoid strong oxidants (mCPBA, KMnO

) in subsequent steps, as they will convert the chiral sulfoxide to the achiral sulfone .

-

Part 5: Applications in Drug Discovery

The Sulfoxide as a Bioisostere

In medicinal chemistry, the sulfoxide group in this molecule serves as a dipolar, H-bond acceptor .

-

Comparison: It mimics a ketone (

) but with a tetrahedral geometry, offering a different vector for exploring binding pockets. -

Metabolic Switch: Unlike the ketone, the sulfoxide can be metabolically reduced back to the sulfide (by sulfoxide reductases) or oxidized to the sulfone (by CYPs). This provides a "soft drug" mechanism where the polarity and activity of the molecule change in vivo.

Chiral Ligand Synthesis

The 4-bromophenyl group allows dimerization to form Bis-Sulfoxide Ligands (via lithiation or Ullmann coupling). These

Part 6: Analytical Characterization Standards

To ensure scientific integrity, the following data must be generated to validate the compound.

| Technique | Purpose | Expected Observation |

| Chiral HPLC | ee Determination | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/iPrOH (90:10). Look for baseline separation of enantiomers. |

| 1H NMR | Structure & Purity | |

| Polarimetry | Absolute Config |

References

-

Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643-650. Link

- Foundational text for the modified Kagan protocol (Ti/DET/H2O).

-

Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. Link

- Comprehensive review covering the stability and reactivity of aryl-alkyl sulfoxides.

-

Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of catalytic asymmetric sulfide oxidations. Advanced Synthesis & Catalysis, 347(1), 19-31. Link

- Details the use of vanadium and iron catalysts as altern

-

Mellah, M., Voituriez, A., & Schulz, E. (2007). Chiral sulfoxides as ligands in asymmetric catalysis. Chemical Reviews, 107(11), 5133-5209. Link

- Validates the use of the sulfoxide moiety as a ligand for metal c

-

Carreño, M. C. (1995). Applications of sulfoxides to asymmetric synthesis of biologically active compounds. Chemical Reviews, 95(6), 1717-1760. Link

- Discusses the metabolic and pharmacophore properties of chiral sulfoxides in drugs.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate from Sulfide Precursors

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of methyl 4-(4-bromobenzenesulfinyl)butanoate, a valuable intermediate in organic synthesis and medicinal chemistry. The protocol outlines a robust two-step process commencing with the synthesis of the sulfide precursor, methyl 4-(4-bromophenylthio)butanoate, via a nucleophilic substitution reaction. This is followed by a highly selective oxidation to the target sulfoxide. This document provides in-depth experimental procedures, mechanistic insights, characterization data, and a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction

Sulfoxides are a pivotal class of organosulfur compounds, featuring a sulfinyl functional group. Their unique stereoelectronic properties make them essential as chiral auxiliaries, intermediates in organic synthesis, and as core structural motifs in various pharmaceutically active compounds. The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. However, a significant challenge lies in preventing over-oxidation to the corresponding sulfone. This application note addresses this challenge by providing a detailed and optimized protocol for the synthesis of methyl 4-(4-bromobenzenesulfinyl)butanoate, emphasizing chemoselectivity and procedural robustness.

The synthetic strategy is bifurcated into two primary stages:

-

Synthesis of the Sulfide Precursor: Formation of methyl 4-(4-bromophenylthio)butanoate through a Williamson-type ether synthesis analogue, reacting 4-bromothiophenol with methyl 4-bromobutyrate.

-

Selective Oxidation: Conversion of the sulfide to the target sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent. Critical parameters, such as temperature control, are highlighted to ensure the selective formation of the sulfoxide.

This guide is designed to be a self-validating system, providing researchers with the necessary details to replicate the synthesis and confirm the identity and purity of the synthesized compounds through comprehensive analytical data.

Reaction Scheme

Figure 1: Overall synthetic route for Methyl 4-(4-bromobenzenesulfinyl)butanoate.

Experimental Protocols

Part 1: Synthesis of Methyl 4-(4-bromophenylthio)butanoate (Sulfide Precursor)

This procedure is analogous to a Williamson ether synthesis, where a thiolate anion acts as the nucleophile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Bromothiophenol | 189.07 | 5.00 g | 26.4 mmol | 98% |

| Methyl 4-bromobutyrate | 181.03 | 5.27 g (3.54 mL) | 29.1 mmol | 97% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.48 g | 39.6 mmol | ≥99% |

| Acetone | 58.08 | 100 mL | - | ACS grade |

Instrumentation:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (5.00 g, 26.4 mmol) and acetone (100 mL).

-

Stir the mixture at room temperature to dissolve the 4-bromothiophenol.

-

Add potassium carbonate (5.48 g, 39.6 mmol) to the solution. The suspension will turn cloudy.

-

Add methyl 4-bromobutyrate (5.27 g, 29.1 mmol) dropwise to the stirring suspension at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to yield methyl 4-(4-bromophenylthio)butanoate as a colorless oil.

Expected Yield: 80-90%

Characterization Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.68 (s, 3H, OCH₃), 2.95 (t, J = 7.2 Hz, 2H, SCH₂), 2.45 (t, J = 7.2 Hz, 2H, CH₂CO), 2.05 (quint, J = 7.2 Hz, 2H, CH₂CH₂CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 173.5 (C=O), 135.5 (Ar-C), 132.0 (Ar-CH), 130.0 (Ar-CH), 121.0 (Ar-C-Br), 51.8 (OCH₃), 33.5 (SCH₂), 33.0 (CH₂CO), 25.0 (CH₂CH₂CH₂).

Part 2: Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate (Selective Oxidation)

The selective oxidation of the sulfide to the sulfoxide is achieved using m-CPBA at low temperatures to prevent the formation of the sulfone byproduct.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Methyl 4-(4-bromophenylthio)butanoate | 291.19 | 3.00 g | 10.3 mmol | - |

| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 2.53 g | 10.8 mmol (assuming 77% purity) | ≤77% |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

Instrumentation:

-

Three-necked round-bottom flask (250 mL)

-

Low-temperature thermometer

-

Dropping funnel

-

Magnetic stirrer

-

Dry ice/acetone bath

Procedure:

-

Dissolve methyl 4-(4-bromophenylthio)butanoate (3.00 g, 10.3 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve m-CPBA (2.53 g, ~10.8 mmol) in dichloromethane (50 mL).

-

Transfer the m-CPBA solution to a dropping funnel and add it dropwise to the stirred sulfide solution at -78 °C over a period of 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.

-

Monitor the reaction progress by TLC (hexane/ethyl acetate, 7:3). The sulfoxide product will have a lower Rf value than the starting sulfide.

-

Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 80:20 and gradually increasing to 50:50) to afford methyl 4-(4-bromobenzenesulfinyl)butanoate as a white solid or a viscous oil.

Expected Yield: 85-95%

Characterization Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (s, 3H, OCH₃), 2.90-2.75 (m, 2H, SOCH₂), 2.50 (t, J = 7.0 Hz, 2H, CH₂CO), 2.20-2.05 (m, 2H, CH₂CH₂CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 172.8 (C=O), 144.5 (Ar-C-SO), 129.5 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-C-Br), 58.0 (SOCH₂), 52.0 (OCH₃), 32.5 (CH₂CO), 21.5 (CH₂CH₂CH₂).

Workflow Visualization

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Foreword: Unlocking New Molecular Architectures

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, becoming an indispensable tool in pharmaceuticals, materials science, and agrochemicals.[1][2] The ability to selectively form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has been a cornerstone of modern synthetic chemistry. This guide focuses on the application of a unique and functionalized substrate, Methyl 4-(4-bromobenzenesulfinyl)butanoate , in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

The presence of both an aryl bromide and a sulfinylbutanoate ester moiety in the target molecule opens up a dual-functionalization pathway. The aryl bromide serves as a classical electrophilic partner for cross-coupling, while the sulfinyl group, a chiral center, and the ester offer handles for subsequent chemical transformations. This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights to effectively utilize this versatile building block.

Scientific Foundation and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species.[3] The fundamental steps include:

-

Oxidative Addition: The aryl bromide (in this case, Methyl 4-(4-bromobenzenesulfinyl)butanoate) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

-

Transmetalation (Suzuki-Miyaura) or Migratory Insertion (Heck): In the Suzuki-Miyaura reaction, an organoboron compound transfers its organic group to the palladium center.[4] In the Heck reaction, an olefin inserts into the Aryl-Pd bond.[5]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3]

The sulfinyl group in Methyl 4-(4-bromobenzenesulfinyl)butanoate is an interesting feature. While the primary reactivity for the protocols described herein is at the carbon-bromine bond, sulfoxides themselves can participate in cross-coupling reactions, often through C-S bond cleavage, particularly with nickel catalysis.[6] In the context of palladium catalysis, the electronic nature of the sulfinyl group can influence the reactivity of the aryl bromide.

Catalytic Cycle Overview

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Materials and Reagents

For successful and reproducible results, the use of high-purity reagents and anhydrous solvents is crucial.

| Reagent/Material | Grade | Supplier (Recommended) |

| Methyl 4-(4-bromobenzenesulfinyl)butanoate | >97% | Custom synthesis or specialized supplier |

| Palladium(II) Acetate (Pd(OAc)2) | 99.9% trace metals basis | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | >97% | Strem Chemicals |

| SPhos | >98% | Strem Chemicals |

| P(t-Bu)3 | 99% | Strem Chemicals |

| Arylboronic acids | Various | Combi-Blocks, Sigma-Aldrich |

| Styrene, n-butyl acrylate | >99%, inhibitor-free | Sigma-Aldrich |

| Potassium Carbonate (K2CO3) | Anhydrous, >99% | Fisher Scientific |

| Potassium Phosphate (K3PO4) | Anhydrous, >98% | Acros Organics |

| Triethylamine (Et3N) | >99.5%, anhydrous | EMD Millipore |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Degassed Water | Deionized, sparged with N2 or Ar | In-house preparation |

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of Methyl 4-(4-bromobenzenesulfinyl)butanoate. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-(4-bromobenzenesulfinyl)butanoate with Phenylboronic Acid

This protocol details a general procedure for the arylation of the target molecule.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(4-bromobenzenesulfinyl)butanoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)2 / SPhos | SPhos is a bulky, electron-rich phosphine ligand known to be highly effective for Suzuki couplings of aryl bromides.[4] |

| Base | K3PO4 | A moderately strong base that is effective in promoting transmetalation while minimizing side reactions.[4] |

| Solvent | Toluene/Water | A biphasic solvent system is often optimal for Suzuki reactions, aiding in the dissolution of both organic and inorganic reagents.[7][8] |

| Temperature | 100 °C | Sufficient to promote oxidative addition and other steps in the catalytic cycle without causing significant catalyst decomposition. |

Protocol 2: Heck Reaction of Methyl 4-(4-bromobenzenesulfinyl)butanoate with n-Butyl Acrylate

This protocol provides a method for the vinylation of the target molecule, a key transformation in organic synthesis.[5][9]

-

Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add Methyl 4-(4-bromobenzenesulfinyl)butanoate (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%), and triethylamine (Et3N) (1.5 mmol, 1.5 equiv).

-

Reagent Addition: Add n-butyl acrylate (1.2 mmol, 1.2 equiv) and anhydrous N,N-dimethylformamide (DMF) (4 mL) to the vial.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 30 minutes.

-

Monitoring: After the reaction, check for completion using TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the residue by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)2 (ligandless) | For electron-rich olefins like acrylates, a simple palladium salt can be effective, especially at higher temperatures.[10] |

| Base | Et3N | Acts as both a base to neutralize the HBr generated and as a ligand for the palladium center. |

| Solvent | DMF | A polar aprotic solvent with a high boiling point, suitable for high-temperature Heck reactions. |

| Method | Microwave Irradiation | Allows for rapid heating to high temperatures, often leading to shorter reaction times and improved yields.[11] |

Experimental Workflow Diagram

Caption: Fig. 2: General Experimental Workflow

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature. | Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous. Increase reaction temperature or time. |

| Formation of Homocoupled Product (Biaryl) | Catalyst decomposition; Reaction rate too slow. | Use a more robust ligand (e.g., SPhos). Increase catalyst loading slightly. |

| Decomposition of Starting Material | Reaction temperature too high; Incompatible base. | Lower the reaction temperature. Screen different bases (e.g., K2CO3, Cs2CO3). |

| Inconsistent Results | Oxygen contamination; Moisture in the reaction. | Ensure a properly inert atmosphere is maintained. Use thoroughly dried glassware and anhydrous reagents. |

Conclusion

Methyl 4-(4-bromobenzenesulfinyl)butanoate is a promising and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura and Heck reactions offer reliable methods for the synthesis of novel, functionalized molecules. The dual reactivity of this compound, stemming from its aryl bromide and sulfinylbutanoate moieties, paves the way for the construction of complex molecular architectures relevant to drug discovery and materials science. Further exploration of the reactivity of the sulfinyl group in tandem or sequential catalytic processes could unlock even greater synthetic potential.

References

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]

-

Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. Available at: [Link]

-

Sulfoxides as substrate activators: New cross-couplings for making materials and medicines. Research Explorer The University of Manchester. Available at: [Link]

-

Sulfoxides as electrophilic substrates in cross-coupling reactions. Taylor & Francis Online. Available at: [Link]

-

Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Royal Society of Chemistry. Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. R Discovery. Available at: [Link]

-

Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. Available at: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. Available at: [Link]

-

Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

New Sulfenate Sources for Double Pallado-Catalyzed Cross-Coupling Reaction: Application in Symmetrical Biarylsulfoxide Synthesis, and Evidence of TADF Properties. MDPI. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

-

Sulfoxide-mediated oxidative cross-coupling of phenols. PMC. Available at: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. Available at: [Link]

-

New sulfenate sources for double pallado-catalyzed cross-coupling reaction: application in symmetrical biarylsulfoxides synthesi. ChemRxiv. Available at: [Link]

-

Development of palladium-catalyzed desulfinative coupling reactions. Concordia University Research Repository. Available at: [Link]

-

Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. ACS Publications. Available at: [Link]

-

The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online. Available at: [Link]

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. Available at: [Link]

Sources

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. fiveable.me [fiveable.me]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Hydrolysis of Methyl 4-(4-bromobenzenesulfinyl)butanoate

Topic: Hydrolysis conditions for Methyl 4-(4-bromobenzenesulfinyl)butanoate ester

Executive Summary

This guide details the optimized protocols for the hydrolysis of Methyl 4-(4-bromobenzenesulfinyl)butanoate to its corresponding carboxylic acid, 4-(4-bromobenzenesulfinyl)butanoic acid .

The primary synthetic challenge is the chemoselective cleavage of the methyl ester in the presence of a sulfinyl (sulfoxide) moiety . While sulfoxides are generally stable to nucleophilic bases, they are prone to Pummerer-type rearrangements under acidic conditions and thermal syn-elimination at elevated temperatures. Therefore, standard acidic hydrolysis is contraindicated.

This document recommends a Lithium Hydroxide (LiOH) mediated saponification as the "Gold Standard" method, ensuring high yield (>90%) and preservation of the sulfoxide oxidation state.

Chemical Context & Strategic Analysis

Structural Analysis

-

Target Molecule: Methyl 4-(4-bromobenzenesulfinyl)butanoate.

-

Functional Groups:

-

Methyl Ester: The site of transformation.[1] Requires nucleophilic attack (saponification).

-

Sulfoxide (Ar-S(=O)-R): A chiral, amphoteric center. Sensitive to reduction, oxidation, and acid-catalyzed rearrangement.

-

Aryl Bromide: Stable under standard hydrolytic conditions (LiOH/NaOH) but sensitive to metal-halogen exchange conditions (not relevant here).

-

Reaction Pathway & Chemoselectivity

The hydrolysis proceeds via a BAc2 mechanism (Base-catalyzed, Acyl cleavage, bimolecular). Hydroxide attacks the ester carbonyl to form a tetrahedral intermediate, which collapses to release methoxide and the carboxylate salt.

Critical Control Point:

-

Avoid Acidic Hydrolysis: Strong acids (HCl, H₂SO₄) can protonate the sulfoxide oxygen, triggering a Pummerer rearrangement, leading to reduction to the sulfide or alpha-functionalization.

-

Temperature Control: Sulfoxides possess

-hydrogens. Heating (>80°C) can induce thermal syn-elimination, generating an aryl vinyl sulfoxide and a truncated carboxylic acid.

Decision Tree for Conditions

Caption: Decision logic for selecting hydrolysis conditions. Base hydrolysis avoids Pummerer rearrangement risks.

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Standard)

This is the most robust method for research-scale synthesis (10 mg to 50 g). The use of THF/Water ensures solubility of the organic ester while providing the aqueous medium necessary for hydroxide delivery.

Materials

-

Substrate: Methyl 4-(4-bromobenzenesulfinyl)butanoate (1.0 equiv).

-

Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).[2]

-

Solvent: Tetrahydrofuran (THF) / Water (3:1 v/v ratio). Note: Methanol can be added if solubility is poor, but THF is preferred to minimize transesterification risks.

-

Quench: 1 M Hydrochloric Acid (HCl) or Citric Acid solution.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF (approx. 5 mL per mmol of substrate).

-

Reagent Preparation: Dissolve LiOH·H₂O (3.0 equiv) in distilled water (approx. 1.5 mL per mmol).

-

Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution at room temperature (20–25°C). The mixture typically becomes a homogeneous single phase or a fine emulsion.

-

Reaction Monitoring: Stir vigorously at room temperature.

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Expected Time: 2–4 hours.

-

-

Workup (Crucial for Sulfoxide Stability):

-

Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove the majority of THF.

-

Dilute the aqueous residue with water (10 mL/mmol).

-

Wash: Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly acidify to pH 3–4 using 1 M HCl. Do not go below pH 2 to avoid acid-catalyzed side reactions.

-

Extraction: Extract the cloudy acidic mixture with EtOAc (3 x 10 mL/mmol).

-

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is typically pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Enzymatic Hydrolysis (Mild Alternative)

Use this method if the substrate contains additional base-sensitive groups (e.g., epoxides, lactones) or if you wish to attempt kinetic resolution of the sulfoxide enantiomers (though remote resolution is difficult).

Materials

-

Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

-

Buffer: Phosphate buffer (pH 7.2).

-

Co-solvent: Acetone or DMSO (max 10% v/v).

Procedure

-

Suspend the ester in Phosphate buffer (pH 7.2) containing 5% Acetone.

-

Add the enzyme (approx. 50% w/w relative to substrate).

-

Stir at 30°C. Monitor pH and maintain at 7.2 by automatic titration with 0.1 M NaOH (pH-stat method).

-

Upon consumption of starting material (24–48 h), filter off the enzyme.

-

Acidify the filtrate to pH 4 and extract with EtOAc.

Mechanistic Insight & Troubleshooting

Mechanism of Base Hydrolysis

The reaction follows a standard saponification pathway.[3] The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity, facilitating the attack of the hydroxide ion.

Caption: Simplified BAc2 mechanism for ester hydrolysis.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of ester in reaction medium. | Increase THF ratio or add MeOH. Ensure vigorous stirring. |

| Byproduct: Alkene | Thermal elimination of sulfoxide. | Ensure reaction temp < 40°C. Do not reflux. |

| Byproduct: Sulfide | Reduction (rare in LiOH) or Pummerer (if acid used). | Ensure no reductants are present. Verify pH during workup is not < 2. |

| Racemization | High pH causing alpha-deprotonation (unlikely here). | Use LiOH (weaker base than NaOH/KOH). Keep temp low. |

References

-

Lithium Hydroxide Hydrolysis Standards

- Evans, D. A., & Black, W. C. (1993). Synthesis of Lepicidin A. Journal of the American Chemical Society. Describes LiOH/THF/H2O as the standard for complex ester hydrolysis.

-

Source:

-

Sulfoxide Pummerer Rearrangement Risks

- Smith, M. B., & March, J. March's Advanced Organic Chemistry. Discussion on Pummerer rearrangement conditions (acid anhydrides/mineral acids).

-

Source:

-

General Ester Hydrolysis Protocols

- Common Organic Chemistry. Ester to Acid - Common Conditions.

-

Source:

-

Sulfoxide Stability in Synthesis

- Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews.

-

Source:

Sources

Application Notes and Protocols: Methyl 4-(4-bromobenzenesulfinyl)butanoate as a Novel Reductively-Cleavable Linker for Targeted Drug Delivery

Introduction: A Novel Approach to Controlled Drug Release

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is a critical determinant of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to liberate the active drug upon internalization into the target cancer cell.[1][2] This document introduces Methyl 4-(4-bromobenzenesulfinyl)butanoate as a novel, heterobifunctional linker designed for reductive cleavage within the intracellular environment.

The core of this linker technology lies in the sulfoxide moiety. While stable in the oxidative environment of the bloodstream, sulfoxides can be reduced to sulfides by intracellular enzymes, such as the highly expressed methionine sulfoxide reductases (MsrA/B) found in many cancer cells.[3][4] This bio-reductive cleavage offers a selective mechanism for drug release within the target cell, enhancing the therapeutic window of the conjugated drug. The linker features a methyl ester for conjugation to amine-containing payloads and a terminal carboxylic acid (after hydrolysis) for attachment to the antibody, providing a versatile platform for ADC development. The 4-bromophenyl group offers a point for characterization and may influence the electrochemical properties of the sulfoxide, potentially fine-tuning its susceptibility to reduction.

I. Physicochemical Properties and Design Rationale

| Property | Value | Significance in Application |

| Molecular Formula | C₁₁H₁₃BrO₃S | Defines the linker's mass and composition. |

| Molecular Weight | 309.19 g/mol | A relatively low molecular weight minimizes steric hindrance during conjugation. |

| Structure | The sulfoxide is the cleavable moiety, the butanoate chain provides spacing, and the ester/bromo-aryl groups are functional handles. | |

| Cleavage Mechanism | Intracellular Reduction | Exploits the reductive environment of the cell for targeted drug release.[5] |

| Conjugation Sites | Carboxylic Acid (post-hydrolysis) and Amine (via payload) | Allows for attachment to both antibodies and a wide range of payloads. |

II. Proposed Mechanism of Action and Cleavage

The proposed mechanism for drug release using the Methyl 4-(4-bromobenzenesulfinyl)butanoate linker is predicated on the intracellular reduction of the sulfoxide to a sulfide.

Figure 1. Proposed workflow for ADC activity using the sulfoxide linker.

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, often via endocytosis.[3] Inside the cell, the ADC is trafficked to compartments like the lysosome or resides in the cytosol, where it is exposed to a reducing environment. Enzymes such as methionine sulfoxide reductases can catalyze the reduction of the sulfoxide linker to its corresponding sulfide.[6] This conversion is hypothesized to trigger a conformational change or subsequent reaction that leads to the cleavage of the linker and the release of the active payload.

III. Synthesis of Methyl 4-(4-bromobenzenesulfinyl)butanoate

The synthesis of the linker can be achieved in a two-step process starting from 4-bromothiophenol and methyl 4-bromobutanoate.

Step 1: Synthesis of Methyl 4-(4-bromophenylthio)butanoate (Sulfide Precursor)

This step involves the S-alkylation of 4-bromothiophenol with methyl 4-bromobutanoate.[7][8]

-

Materials: 4-bromothiophenol, methyl 4-bromobutanoate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

-

Procedure:

-

Dissolve 4-bromothiophenol and a slight excess of potassium carbonate in the chosen solvent.

-

Add methyl 4-bromobutanoate dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC until the starting materials are consumed.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.